N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide is a complex organic compound that features both a thiophene and a furan ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Mechanism of Action
Target of Action
Compounds containing indole and thiophene scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, indicating that they may interact with a variety of targets within the body .
Mode of Action
Compounds containing indole and thiophene moieties have been reported to exhibit a wide range of therapeutic properties . These compounds may interact with their targets, leading to changes in cellular processes and physiological functions .
Biochemical Pathways
Indole and thiophene derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds containing indole and thiophene moieties have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the furan ring: The Paal-Knorr synthesis is commonly used, where 1,4-dicarbonyl compounds are cyclized in the presence of an acid catalyst.
Coupling of the two rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4
Substitution: Bromine, nitric acid
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-3-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: Known for their roles in organic electronics and medicinal chemistry.
Furan derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Other heterocyclic compounds: Such as pyrroles and imidazoles, which also exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of thiophene and furan rings, which endows it with a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(10-3-6-17-8-10)1-4-13-12(15)9-2-5-16-7-9/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTITGLTULEPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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